Perk-IN-5

PERK inhibition biochemical IC50 cellular p-eIF2α assay

Select PERK-IN-5 for your research to leverage its unique advantages: best-in-class oral bioavailability (F%=70%) for reliable systemic exposure in chronic dosing models, and a clean kinome selectivity profile (S(10)=0 at 1 μM) free from RIPK1 off-target inhibition that confounds legacy PERK inhibitors. Proven in vivo efficacy in ccRCC xenograft models at well-tolerated doses. This 2-amino-3-amido-5-aryl-pyridine series inhibitor ensures experimental integrity for PERK-specific mechanistic studies, SAR optimization, and stereochemical investigations. Ideal for replacing GSK2606414/GSK2656157 without revalidation of dosing regimens.

Molecular Formula C25H26F2N4O3
Molecular Weight 468.5 g/mol
Cat. No. B10830330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerk-IN-5
Molecular FormulaC25H26F2N4O3
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)NC(=O)C(C2=CC(=CC(=C2)F)F)O)C3=CC(=C(N=C3)N)C(=O)NC(C)C
InChIInChI=1S/C25H26F2N4O3/c1-4-14-9-19(31-25(34)22(32)15-7-17(26)11-18(27)8-15)5-6-20(14)16-10-21(23(28)29-12-16)24(33)30-13(2)3/h5-13,22,32H,4H2,1-3H3,(H2,28,29)(H,30,33)(H,31,34)/t22-/m1/s1
InChIKeyYNDQMKBAYRFBMW-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PERK-IN-5 for Research Procurement: Potent and Selective PERK Kinase Inhibitor for UPR Pathway Studies


PERK-IN-5 (also designated PERK inhibitor 28; CAS 2616821-91-9) is a synthetic small-molecule inhibitor belonging to the 2-amino-3-amido-5-aryl-pyridine chemical series that targets protein kinase R-like endoplasmic reticulum kinase (PERK/EIF2AK3), a key sensor in the unfolded protein response (UPR) pathway [1]. It is characterized as a highly potent, orally bioavailable PERK inhibitor with a molecular weight of 468.50 g/mol and chemical formula C25H26F2N4O3 . The compound demonstrates sub-nanomolar to low nanomolar inhibitory activity against PERK in biochemical assays and suppresses downstream phosphorylation of eIF2α in cellular contexts [1].

PERK-IN-5: Why Generic PERK Inhibitor Substitution Is Not Advisable


Substitution with alternative PERK inhibitors such as GSK2606414, GSK2656157, or AMG PERK 44 is not straightforward and may compromise experimental integrity [1]. Widely used ATP-competitive PERK inhibitors, while potent against PERK in the nanomolar range, exhibit off-target activation of the integrated stress response (ISR) via GCN2 at micromolar concentrations—a phenomenon that complicates data interpretation in both in vitro and in vivo studies [2]. Furthermore, key comparators like GSK2606414 and GSK2656157 demonstrate significant off-target inhibition of RIPK1, whereas PERK-IN-5 originates from a distinct chemical series optimized for broad kinome selectivity [3][4]. Differences in oral bioavailability, pharmacokinetic profiles, and in vivo efficacy also preclude direct interchangeability without revalidation of dosing regimens [5].

PERK-IN-5 Quantitative Evidence: Direct Comparative Performance Metrics vs. Leading PERK Inhibitors


PERK-IN-5 Biochemical and Cellular Potency Compared to AMG PERK 44

PERK-IN-5 exhibits superior biochemical potency against PERK (IC50 = 2 nM) and robust cellular target engagement as measured by inhibition of p-eIF2α (cellular IC50 = 9 nM) in TR-FRET assays [1]. In comparison, AMG PERK 44 demonstrates an IC50 of 6 nM against PERK but lacks comparable published cellular p-eIF2α inhibition data in the same assay format .

PERK inhibition biochemical IC50 cellular p-eIF2α assay oncology UPR signaling

PERK-IN-5 Broad Kinome Selectivity Profile vs. GSK-Series Inhibitors

PERK-IN-5 demonstrates an exceptionally clean kinase selectivity profile in a 468-kinase scanMAX panel at 1 μM, with selectivity scores S(35)=0.007, S(10)=0, and S(1)=0 . This contrasts sharply with GSK2606414 and GSK2656157, which are known to exhibit significant off-target inhibition of RIPK1, complicating their use as selective PERK chemical probes [1]. PERK-IN-5 originates from a distinct 2-amino-3-amido-5-aryl-pyridine scaffold optimized specifically to minimize off-target kinase interactions .

kinase selectivity off-target profiling RIPK1 chemical probe validation kinome scan

PERK-IN-5 In Vitro Metabolic Stability vs. GSK-Series PERK Inhibitors

PERK-IN-5 demonstrates favorable metabolic stability in both human and dog hepatocyte assays, with extended half-lives observed across a concentration range of 10–48 μM [1]. In contrast, the first-generation PERK inhibitor GSK2606414 is characterized by poor metabolic stability and limited oral bioavailability, which restricted its utility for in vivo studies and ultimately contributed to its discontinuation from clinical development due to pancreatic toxicity linked to off-target effects [2][3].

metabolic stability hepatocyte assay ADME drug metabolism pharmacokinetics

PERK-IN-5 In Vivo Pharmacokinetics: Oral Bioavailability and Exposure Metrics

PERK-IN-5 exhibits robust oral pharmacokinetics in CD1 mice, achieving a Cmax of 3,353 ng/mL, AUC0-last of 5,153 h·ng/mL, and oral bioavailability (F%) of 70% following oral administration across a dose range of 3–100 mg/kg [1]. While direct comparator data from identical PK studies are not publicly available, this bioavailability value substantially exceeds the reported oral bioavailability of GSK2656157, which is documented as less than 10% in rodent models—a limitation that significantly constrains its utility for chronic oral dosing studies [2].

oral bioavailability pharmacokinetics Cmax AUC CD1 mice in vivo dosing

PERK-IN-5 In Vivo Antitumor Efficacy in Renal Cell Carcinoma Xenograft Model

PERK-IN-5 demonstrates statistically significant tumor growth inhibition in the 786-O clear cell renal cell carcinoma (ccRCC) xenograft model at well-tolerated oral doses [1]. Twice-daily oral administration at 3 mg/kg and 10 mg/kg for 28 days produced significant inhibition of tumor growth [1]. Notably, PERK-IN-5 achieves this efficacy without inducing the on-target pancreatic toxicity that led to the clinical discontinuation of GSK2606414 and GSK2656157, which were limited by dose-dependent damage to pancreatic acinar cells [2].

tumor growth inhibition renal cell carcinoma 786-O xenograft in vivo efficacy oncology

PERK-IN-5 Enantiomeric Purity and Activity Relative to S-Enantiomer

PERK-IN-5 is the active enantiomer of the chiral PERK inhibitor series. Its S-enantiomer counterpart, (S)-PERK-IN-5 (CAS 2616821-92-0), exhibits substantially reduced potency, with an IC50 range of 101–250 nM against PERK—approximately 50- to 125-fold less potent than PERK-IN-5 (IC50 = 2 nM) . This pronounced stereochemical dependence underscores the importance of verifying enantiomeric purity and confirms that PERK-IN-5 represents the stereochemically optimized, active form of the molecule .

enantiomer stereochemistry potency comparison chiral purity quality control

PERK-IN-5 Optimal Research Applications Based on Evidence-Based Performance Advantages


In Vivo Oncology Efficacy Studies Requiring Oral Dosing

Researchers conducting tumor xenograft or syngeneic models requiring chronic oral dosing of a PERK inhibitor should prioritize PERK-IN-5. Supported by robust pharmacokinetics in mice (Cmax = 3,353 ng/mL; AUC0-last = 5,153 h·ng/mL; F% = 70%) and demonstrated tumor growth inhibition in the 786-O ccRCC xenograft model at 3–10 mg/kg BID [1], PERK-IN-5 offers reliable systemic exposure via oral administration. Its favorable bioavailability contrasts sharply with GSK2656157 (F% <10%), making PERK-IN-5 the more practical choice for studies requiring sustained target engagement via oral gavage without the confounding factor of poor absorption [2].

High-Confidence Chemical Probe Studies for PERK Pathway Validation

For experiments requiring selective chemical interrogation of PERK function—such as siRNA rescue validation, genetic knockout complementation, or pathway-specific transcriptomic profiling—PERK-IN-5 is indicated based on its clean kinome selectivity profile (S(10)=0 at 1 μM) [1]. Unlike GSK2606414 and GSK2656157, which are known to inhibit RIPK1 off-target, PERK-IN-5's minimal off-target activity across a 468-kinase panel reduces the risk of confounding biological interpretations and strengthens the validity of PERK-specific mechanistic conclusions [2].

Renal Cell Carcinoma and Solid Tumor UPR Dependency Studies

Investigators exploring the therapeutic vulnerability of ccRCC or other solid tumors to UPR/ER stress modulation should select PERK-IN-5 based on its validated in vivo efficacy in the 786-O renal cell carcinoma xenograft model [1]. The compound's ability to significantly inhibit tumor growth at well-tolerated doses (3 and 10 mg/kg BID) without inducing the pancreatic toxicity that limited GSK2606414's development provides a more translationally relevant tool for assessing PERK inhibition as an anticancer strategy in preclinical oncology research [2].

Stereochemistry-Dependent Structure-Activity Relationship (SAR) Studies

PERK-IN-5 is the preferred starting point for researchers investigating stereochemical determinants of PERK inhibitor binding or conducting SAR optimization around the 2-amino-3-amido-5-aryl-pyridine scaffold. Direct head-to-head comparison with its S-enantiomer reveals a 50- to 125-fold potency differential (2 nM vs. 101–250 nM) [1]. This dramatic stereochemical dependence provides a well-characterized reference point for studies exploring the role of chirality in target engagement, molecular docking simulations, or the design of next-generation PERK inhibitors with improved pharmacological properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Perk-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.